Ractopamine-d5 Hydrochloride Ractopamine-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204580
InChI:
SMILES:
Molecular Formula: C₁₈H₁₉D₅ClNO₃
Molecular Weight: 342.87

Ractopamine-d5 Hydrochloride

CAS No.:

Cat. No.: VC0204580

Molecular Formula: C₁₈H₁₉D₅ClNO₃

Molecular Weight: 342.87

* For research use only. Not for human or veterinary use.

Ractopamine-d5 Hydrochloride -

Specification

Molecular Formula C₁₈H₁₉D₅ClNO₃
Molecular Weight 342.87

Introduction

Chemical Characteristics and Structural Properties

Ractopamine-d5 Hydrochloride (chemical formula: C18H19D5ClNO3\text{C}_{18}\text{H}_{19}\text{D}_5\text{ClNO}_3) is a stable isotope-labeled derivative of ractopamine hydrochloride, wherein five hydrogen atoms are replaced with deuterium at the 2,3,5,6 positions on the phenolic ring and the ethylamino side chain . This substitution preserves the compound’s physicochemical behavior while introducing a mass difference of 5 atomic mass units (AMU), crucial for distinguishing it from unlabeled ractopamine in mass spectrometric analyses .

The molecular weight of Ractopamine-d5 Hydrochloride is 342.87 g/mol, with a hydrochloride salt formulation ensuring solubility in polar solvents such as methanol and water . Its stability under standard laboratory conditions (shipped with blue ice, stored at -20°C) makes it suitable for long-term use in analytical workflows .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC18H19D5ClNO3\text{C}_{18}\text{H}_{19}\text{D}_5\text{ClNO}_3
Molecular Weight342.87 g/mol
SolubilityMethanol, Water
Storage Conditions-20°C, desiccated

Synthesis and Isotopic Labeling

Deuterium incorporation in Ractopamine-d5 Hydrochloride occurs via hydrogen-deuterium exchange reactions or synthetic routes using deuterated precursors. The specific labeling pattern—2,3,5,6-tetradeutero on the phenolic ring and one deuterium on the ethylamino side chain—minimizes metabolic interference while maintaining structural homology to the parent compound . Commercial synthesis adheres to Good Manufacturing Practice (GMP) standards, with vendors like LGC Standards and Cleanchem providing certificates of analysis (CoA) validating isotopic purity (>98%) and chemical identity .

The compound’s synthesis involves:

  • Deuteration of Phenolic Rings: Catalytic deuteration under controlled pH and temperature .

  • Side-Chain Modification: Introduction of deuterium at the β-carbon of the ethylamino group via reductive amination .

  • Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt .

ParameterValueSource
Linear Range0.5–100 ng/mL
Recovery (%)79–82 (Ractopamine)
LOD0.6 ng/mL (Ractopamine)
Analytical Time8 minutes per sample

Pharmacological and Toxicological Profile

Mechanism of Action

Ractopamine, the parent compound, is a phenethanolamine β₁-adrenoceptor agonist that repartitions nutrients toward lean muscle growth in livestock. It activates adenylate cyclase, increasing cAMP levels and enhancing protein synthesis while inhibiting lipogenesis . Although Ractopamine-d5 Hydrochloride itself is pharmacologically inert, its use in tracer studies has elucidated ractopamine’s metabolic pathways, including hepatic glucuronidation and renal excretion .

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; seek medical aid
H317 (Skin sensitization)Wear gloves; wash exposed skin
H332 (Harmful if inhaled)Use respiratory protection

Future Directions and Research Gaps

While Ractopamine-d5 Hydrochloride is well-characterized analytically, studies on its long-term stability under diverse storage conditions (e.g., ambient vs. refrigerated) remain limited. Additionally, expanding its application to novel matrices like milk or eggs could enhance food safety monitoring frameworks.

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